5'H-Spiro[cyclohexane-1,4'-pyrrolo[1,2-a]quinoxaline]-4-carboxylic acid
Description
The pyrrolo[1,2-a]quinoxaline scaffold is a privileged structure in medicinal chemistry due to its diverse biological activities, including antimycobacterial, anticancer, and receptor modulation properties . The compound 5'H-Spiro[cyclohexane-1,4'-pyrrolo[1,2-a]quinoxaline]-4-carboxylic acid features a unique spirocyclic cyclohexane moiety fused at the 4-position of the pyrroloquinoxaline core, along with a carboxylic acid substituent. This structural motif may enhance metabolic stability and solubility compared to simpler derivatives, while the carboxylic acid group could facilitate hydrogen bonding in target interactions .
Properties
IUPAC Name |
spiro[5H-pyrrolo[1,2-a]quinoxaline-4,4'-cyclohexane]-1'-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-16(21)12-7-9-17(10-8-12)15-6-3-11-19(15)14-5-2-1-4-13(14)18-17/h1-6,11-12,18H,7-10H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCCEVPOCHQTIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C(=O)O)C3=CC=CN3C4=CC=CC=C4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 5'H-Spiro[cyclohexane-1,4'-pyrrolo[1,2-a]quinoxaline]-4-carboxylic acid typically involves constructing the pyrrolo[1,2-a]quinoxaline core followed by spirocyclization with a cyclohexane moiety and installation of the carboxylic acid group. Key steps include:
- Formation of the heterocyclic pyrroloquinoxaline framework via condensation and cyclization reactions.
- Introduction of the spirocyclic junction through intramolecular cyclization or multicomponent reactions.
- Functionalization at the 4-position with a carboxylic acid group, often via hydrolysis or oxidation of ester precursors.
Reported Synthetic Procedures
Multicomponent Cascade Reactions
A modified literature procedure involving microwave-assisted multicomponent reactions has been reported for related spirocyclic pyrroloquinoxaline derivatives. This method uses:
- Starting materials such as methyl (S)-(+)-2-pyrrolidone-5-carboxylate, trans-crotonaldehyde, and acrylonitrile.
- Catalysis by p-toluenesulfonic acid monohydrate (pTSA·H2O) in toluene.
- Microwave heating at elevated temperatures (~180 °C) to promote rapid cyclization.
The reaction mixture is concentrated and purified by flash column chromatography, yielding the spirocyclic product as an off-white solid with moderate yields (~54% over two steps). Subsequent hydrolysis with potassium hydroxide in methanol under reflux converts ester intermediates to the carboxylic acid form, followed by acidification and extraction to isolate the acid product.
Alkylation and Cyclization under Inert Atmosphere
For reactions requiring sensitive conditions, inert nitrogen atmosphere and heat-gun dried glassware are employed to avoid moisture and oxygen interference. Alkylation reagents are added at low temperatures (0 °C) and stirred at room temperature for specified times. The reaction is quenched with brine, extracted with ethyl acetate, washed, dried, filtered, and concentrated under reduced pressure. Purification is achieved by flash chromatography.
Oxidative Cyclization and Amide Formation
Oxidative cyclization using tetrabutylammonium periodate (nBu4NIO4) in aqueous methanol has been used to convert hydroxamic acid derivatives into spirocyclic lactams or amides. The reaction is monitored by thin-layer chromatography (TLC) and quenched with sodium thiosulfate solution. The product is extracted, dried, and purified by chromatography.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Multicomponent microwave reaction | Methyl (S)-(+)-2-pyrrolidone-5-carboxylate, trans-crotonaldehyde, acrylonitrile, pTSA·H2O, toluene | 180 °C (microwave) | Overnight | 54 (over 2 steps) | Rapid cyclization, solvent toluene, microwave-assisted |
| Hydrolysis of ester to acid | KOH in MeOH, reflux under nitrogen | Reflux (~65 °C) | 70 min | 48 | Followed by acidification with 25% AcOH |
| Alkylation | Alkylation reagent, nitrogen atmosphere, 0 °C to rt | 0 °C to rt | Variable | N/A | Inert conditions critical, multiple brine washes |
| Oxidative cyclization | nBu4NIO4 in H2O:MeOH (5:1), quench with Na2S2O3 | Room temperature | 20 min | N/A | Used for lactam formation, TLC monitored |
Purification and Characterization
- Purification : Flash column chromatography using solvent systems such as dichloromethane:methanol mixtures (e.g., 99:1 to 95:5) is the standard approach.
- Characterization : Products are characterized by IR spectroscopy (notable peaks for carboxylic acid and amide groups), ^1H-NMR (aromatic and aliphatic proton signals), and TLC with KMnO4 staining for visualization.
Research Findings and Notes
- Microwave-assisted synthesis significantly reduces reaction times and can improve yields for the spirocyclic framework formation.
- Maintaining an inert atmosphere is crucial in alkylation and cyclization steps to prevent side reactions.
- The choice of base and solvent in hydrolysis steps influences the efficiency of conversion from ester to acid.
- Oxidative cyclization methods provide an alternative route to amide or lactam derivatives of the spiro compound.
- The spirocyclic nature of the compound imparts rigidity and three-dimensionality, which is beneficial for biological activity.
Chemical Reactions Analysis
Types of Reactions
5’H-Spiro[cyclohexane-1,4’-pyrrolo[1,2-a]quinoxaline]-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrroloquinoxaline ring, often facilitated by reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline dicarboxylic acids, while reduction could produce dihydro derivatives.
Scientific Research Applications
5’H-Spiro[cyclohexane-1,4’-pyrrolo[1,2-a]quinoxaline]-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Medicine: Explored for its potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 5’H-Spiro[cyclohexane-1,4’-pyrrolo[1,2-a]quinoxaline]-4-carboxylic acid exerts its effects involves interaction with molecular targets such as enzymes and receptors. For instance, it may act as an inhibitor of protein kinases or other enzymes involved in cellular signaling pathways . The spirocyclic structure contributes to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Features and Substituent Effects
The table below compares key structural modifications and their implications:
Antimycobacterial and Anti-Tuberculosis Activity
Pyrroloquinoxaline derivatives substituted with hydrazine or alkylpiperazine groups at C4 exhibit potent anti-tuberculosis activity (MIC values < 1 µg/mL) . The spirocyclohexane-carboxylic acid derivative may leverage its rigid framework to enhance target binding, though its direct activity remains uncharacterized. In contrast, Compound 6g (a pyrido-pyrrolo-pyrimidine) demonstrates biofilm inhibition but weaker antimicrobial effects (MIC > 200 mg/L) .
Anticancer Potential
The carboxylic acid in the target compound may mimic acidic pharmacophores in kinase inhibitors, suggesting unexplored anticancer applications.
Receptor Modulation
Compounds with C4 alkylpiperazines (e.g., 6g in ) act as serotonin receptor agonists, while nitro-thiophene derivatives (e.g., 5NOTAAPP) target viral proteases . The spirocyclic-carboxylic acid structure could modulate steric and electronic interactions at receptor sites, warranting further study.
Key Research Findings and Trends
Substituent Position Matters : C4 modifications critically influence bioactivity. Electron-withdrawing groups (e.g., nitro, chloro) enhance reactivity in halogenation reactions , while bulky spiro systems may reduce off-target effects.
Hybrid Scaffolds Improve Efficacy: Pyrido-pyrrolo-pyrimidine hybrids show biofilm inhibition , suggesting that combining the target compound’s spiro system with other heterocycles could yield novel agents.
Synthetic Efficiency: Metal-free methods (e.g., for 5NOTAAPP) are emerging as sustainable alternatives to traditional routes .
Biological Activity
The compound 5'H-Spiro[cyclohexane-1,4'-pyrrolo[1,2-a]quinoxaline]-4-carboxylic acid represents a unique structural scaffold that has garnered attention for its potential biological activities. This article aims to delve into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H26N4O4S
- Molecular Weight : 418.51 g/mol
- CAS Number : 2170746-97-9
The compound features a spirocyclic structure that contributes to its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance, spiro pyrazole derivatives have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. For example, one study reported IC50 values ranging from 5.7 to 21.3 µg/mL against HCT-116 cells, which were notably lower than the reference drug doxorubicin (IC50 = 21.6 µg/mL) . This suggests that compounds with similar structures may exhibit selective toxicity towards cancer cells while sparing normal cells.
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis. This is mediated through the activation of pro-apoptotic proteins such as p53 and caspase-3, alongside a reduction in anti-apoptotic markers like Bcl-2 . Such pathways are critical for developing effective anticancer therapies.
Antimicrobial Properties
In addition to anticancer activity, spirocyclic compounds have been investigated for their antimicrobial properties. A study on spiro-pyrazole derivatives indicated promising results against various bacterial strains, suggesting that modifications to the spirocyclic framework could enhance antimicrobial efficacy .
Study 1: Antiproliferative Effects
A comprehensive study evaluated a series of spiro pyrazole analogues for their antiproliferative activity against multiple cancer cell lines. The results demonstrated that certain analogues exhibited potent activity with minimal toxicity towards non-cancerous cells, reinforcing the idea of selective targeting .
| Compound | Cell Line | IC50 (µg/mL) | Reference Drug IC50 (µg/mL) |
|---|---|---|---|
| 13h | HepG-2 | 19.2 | 21.6 |
| 11c | MCF-7 | 5.7 | 21.6 |
Study 2: Mechanistic Insights
Another investigation focused on the molecular mechanisms underlying the anticancer activity of spiro compounds. The study revealed that these compounds could activate intrinsic apoptotic pathways, evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins .
Study 3: Antimicrobial Efficacy
Research into the antimicrobial properties of spiro compounds has yielded promising results against both Gram-positive and Gram-negative bacteria. The findings suggest a potential application in developing new antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for 5'H-Spiro[cyclohexane-1,4'-pyrrolo[1,2-a]quinoxaline]-4-carboxylic acid?
- Methodology : The synthesis typically involves cyclocondensation or transition-metal-catalyzed cross-coupling. For example, Pd(PPh₃)₄-mediated Suzuki-Miyaura coupling with arylboronic acids is effective for introducing substituents to the pyrrolo[1,2-a]quinoxaline core . Cyclocondensation of ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine has been used to generate pyrazole-carboxylic acid analogs, which can inform analogous strategies for spiro systems .
- Key Steps :
- Formation of the spirocyclic backbone via intramolecular cyclization.
- Functionalization of the carboxylic acid group through esterification or amidation .
Q. How is the compound characterized structurally?
- Analytical Techniques :
- Single-crystal X-ray diffraction resolves stereochemistry and confirms spirocyclic geometry (e.g., bond lengths: C–C ≈ 1.54 Å, C–N ≈ 1.47 Å) .
- NMR spectroscopy (¹H/¹³C) identifies proton environments (e.g., cyclohexane protons at δ 1.2–2.1 ppm, aromatic protons at δ 7.0–8.5 ppm) .
- FT-IR verifies carboxylic acid O–H stretching (~2500–3300 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .
Advanced Research Questions
Q. How can regioselectivity be controlled during spirocyclization?
- Strategies :
- Use of directing groups (e.g., hydroxyl or halogens) to guide cyclization .
- Optimization of reaction conditions (solvent polarity, temperature) to favor kinetic vs. thermodynamic pathways. For example, toluene/EtOH mixtures enhance Pd-catalyzed coupling efficiency .
- Case Study : In spiro[cyclopentane-isoquinoline] systems, steric hindrance from cyclohexyl groups directs cyclization to the less hindered position .
Q. What computational methods validate electronic properties or reaction mechanisms?
- Approaches :
- DFT calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) and charge distribution on the carboxylic acid moiety .
- Molecular docking assesses binding affinity with biological targets (e.g., enzymes like PYCRL, a reductase linked to pyrroline-5-carboxylate metabolism) .
Q. How do structural modifications impact bioactivity?
- Data Analysis :
- Substitution at the pyrrolo[1,2-a]quinoxaline nitrogen with electron-withdrawing groups (e.g., Cl) enhances antibacterial activity (MIC ~12.5 µg/mL) .
- Spirocyclic rigidity improves metabolic stability compared to non-cyclic analogs (e.g., t₁/₂ increased from 2.1 to 8.7 hours in vitro) .
Data Contradiction Analysis
Q. Why do reported yields vary for similar synthetic routes?
- Factors :
- Catalyst Loading : Pd(PPh₃)₄ at 5 mol% vs. 10 mol% alters yields by 15–20% .
- Purification Methods : Chromatography vs. recrystallization affects purity (e.g., 97% vs. 90% by HPLC) .
Methodological Challenges
Q. How to address solubility issues in aqueous assays?
- Solutions :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
